molecular formula C17H22N2O2S B3084580 butyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate CAS No. 1142213-28-2

butyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate

Cat. No. B3084580
CAS RN: 1142213-28-2
M. Wt: 318.4 g/mol
InChI Key: FFHWHSIVUHUBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate, commonly referred to as BDMPB, is an organic compound with a wide range of applications in the scientific and industrial fields. It is a colorless, crystalline solid with a melting point of 151°C and a molecular weight of 287.35 g/mol. BDMPB is a derivative of pyrimidine and is composed of two ring structures: a pyrimidine ring and a benzene ring. The compound has been investigated for its potential applications in organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

BDMPB has been used in a variety of scientific research applications. It has been used as a ligand in the preparation of coordination complexes, and as a catalyst in the synthesis of organic molecules. It has also been used as a reagent in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. Furthermore, BDMPB has been used as an inhibitor of enzymes, such as cyclooxygenase-2 and xanthine oxidase, and as a scavenger of free radicals.

Mechanism of Action

The mechanism of action of BDMPB is dependent on its application. As a ligand, BDMPB can bind to metals, such as copper and iron, to form coordination complexes. As a catalyst, it can facilitate the formation of covalent bonds between organic molecules. As an inhibitor, it can bind to enzymes and prevent them from catalyzing reactions. As a free radical scavenger, it can react with free radicals and terminate their chain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDMPB are largely unknown. However, it has been reported to have anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been shown to have protective effects against oxidative stress and cell death in vitro.

Advantages and Limitations for Lab Experiments

The use of BDMPB in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also a highly stable compound and is not prone to decomposition. Furthermore, it is a non-toxic compound and can be handled safely.
However, there are also some limitations to its use in laboratory experiments. It has a low solubility in water, which can make it difficult to use in aqueous solutions. Furthermore, its low solubility can also make it difficult to separate from other compounds.

Future Directions

In the future, BDMPB could be investigated further for its potential applications in the fields of organic synthesis, biochemistry, and pharmacology. It could be used as a catalyst for the synthesis of more complex organic molecules, as a ligand for the formation of coordination complexes, and as an inhibitor of enzymes. Furthermore, its potential biological activities, such as its anti-inflammatory, antioxidant, and anticancer properties, could be explored further. Additionally, its potential applications in other fields, such as agriculture, food science, and cosmetics, could be investigated.

properties

IUPAC Name

butyl 4-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-4-5-12-21-15(20)13-6-8-14(9-7-13)19-11-10-17(2,3)18-16(19)22/h6-11H,4-5,12H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHWHSIVUHUBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C=CC(NC2=S)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate
Reactant of Route 2
Reactant of Route 2
butyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate
Reactant of Route 3
Reactant of Route 3
butyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate
Reactant of Route 4
Reactant of Route 4
butyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate
Reactant of Route 5
Reactant of Route 5
butyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate
Reactant of Route 6
Reactant of Route 6
butyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.